molecular formula C11H16ClNO B3042345 (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 58349-15-8

(R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No. B3042345
CAS RN: 58349-15-8
M. Wt: 213.7 g/mol
InChI Key: CGLCAQWQPIFKRX-SBSPUUFOSA-N
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Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray diffraction . Single-crystal X-ray diffraction (SC-XRD) analysis is commonly used for determining the structures of organic compounds .


Chemical Reactions Analysis

Amines can undergo various reactions, including alkylation and acylation . The specific reactions that “®-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride” undergoes would depend on its specific structure and conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be determined through various experimental methods .

Scientific Research Applications

  • Synthesis Techniques and Chemical Properties :

    • Öztaşkın, Göksu, and SeÇen (2011) described a synthesis process for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, highlighting its biological activity and potential application in dopaminergic drugs (Öztaşkın, Göksu, & SeÇen, 2011).
    • Orsini et al. (2002) explored a chemoenzymatic synthesis method for similar compounds, emphasizing their use as precursors for serotonin receptor agonists (Orsini, Sello, Travaini, & Gennaro, 2002).
  • Biological and Pharmacological Research :

  • Molecular Structure and Crystallography :

    • Kaiser, Weil, Gärtner, and Enev (2023) studied the molecular structures of derivatives during efforts towards the total synthesis of elisabethin A, showcasing the importance of crystallography in understanding molecular configurations (Kaiser, Weil, Gärtner, & Enev, 2023).

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and target. For example, some compounds inhibit the action of specific enzymes .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Safety data sheets provide information on the hazards of a compound, its safe handling procedures, and measures to take in case of exposure .

Future Directions

The future directions in the field of drug development often involve improving the properties of existing compounds, developing new synthesis methods, and finding new applications for compounds .

properties

IUPAC Name

(2R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLCAQWQPIFKRX-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CC[C@H](C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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